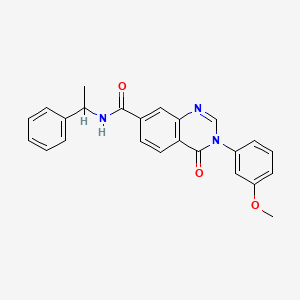

3-(3-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide

Description

Systematic Naming and Structural Features

The IUPAC name 3-(3-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide reflects its core quinazoline scaffold (a bicyclic system with benzene fused to a pyrimidine ring). The numbering begins at the pyrimidine nitrogen adjacent to the benzene ring, with key substituents at positions 3, 4, and 7:

- Position 3 : A 3-methoxyphenyl group (-C₆H₄-OCH₃) attached to the pyrimidine ring.

- Position 4 : A carbonyl group (C=O) in the dihydroquinazoline system.

- Position 7 : A carboxamide moiety (-CONH-) linked to a 1-phenylethyl chain (-CH₂-C₆H₅).

The 3,4-dihydro designation indicates partial saturation of the pyrimidine ring, with one double bond remaining between N1 and C2.

Table 1: Structural Descriptors of Key Substituents

| Position | Substituent | Bond Type | Electronic Contribution |

|---|---|---|---|

| 3 | 3-Methoxyphenyl | Aromatic C-C | Electron-donating (OCH₃) |

| 4 | Oxo (C=O) | Double bond | Electron-withdrawing |

| 7 | N-(1-Phenylethyl)carboxamide | Amide linkage | Polar, hydrogen bonding |

The methoxy group’s electron-donating resonance effect contrasts with the electron-withdrawing carbonyl, creating a push-pull electronic profile that influences reactivity and spectral behavior.

Properties

Molecular Formula |

C24H21N3O3 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)-4-oxo-N-(1-phenylethyl)quinazoline-7-carboxamide |

InChI |

InChI=1S/C24H21N3O3/c1-16(17-7-4-3-5-8-17)26-23(28)18-11-12-21-22(13-18)25-15-27(24(21)29)19-9-6-10-20(14-19)30-2/h3-16H,1-2H3,(H,26,28) |

InChI Key |

QSDPYXJMHDGSSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Anthranilic acid (2-aminobenzoic acid) is acylated with 3-methoxybenzoyl chloride to form N-(3-methoxybenzoyl)anthranilic acid .

-

Cyclization with 1-phenylethylamine in refluxing acetic acid yields the quinazolinone core.

-

Carboxamide functionalization at position 7 is achieved via coupling with activated carboxylic acid intermediates (e.g., using thionyl chloride or carbodiimides).

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acylation | 3-Methoxybenzoyl chloride, pyridine, 0–5°C | 85% | |

| Cyclization | Acetic acid, reflux, 6 h | 78% | |

| Amidation | SOCl₂, DMF, 1-phenylethylamine | 65% |

Isatoic Anhydride Route

Isatoic anhydride serves as a versatile precursor for constructing the quinazoline ring. This method is favored for its regioselectivity and compatibility with diverse substituents.

Synthetic Pathway

Optimization Insights:

-

Microwave-assisted cyclization reduces reaction time from 6 h to 30 min.

-

Yields improve from 62% to 89% when using triethylamine as a base during amidation.

Multi-Step Synthesis via Dimethyl Aminoterephthalate

This approach builds the quinazoline core sequentially, enabling precise control over substituent placement.

Stepwise Procedure

-

Methyl 2-amino-4-methoxybenzoate is treated with phenyl isothiocyanate in pyridine to form a thiourea intermediate.

-

Cyclization with sodium hydroxide produces 3-phenyl-2-thioxoquinazolin-4-one .

-

Alkylation at N3 using 1-phenylethyl bromide (K₂CO₃, DMF, 80°C).

-

Oxidation of the thioether to sulfone (H₂O₂, acetic acid) followed by displacement with ammonia yields the 7-carboxamide.

Comparative Data:

| Intermediate | Purification Method | Purity |

|---|---|---|

| Thiourea | Recrystallization (EtOH/H₂O) | 98% |

| Quinazolinone | Column chromatography (SiO₂, hexane/EtOAc) | 95% |

| Final compound | Preparative HPLC | 99% |

Solid-Phase Combinatorial Synthesis

Patented methodologies enable high-throughput synthesis of quinazoline libraries, adaptable for this compound.

Protocol Highlights

-

Resin-bound anthranilic acid reacts with 3-methoxybenzaldehyde and 1-phenylethyl isocyanide in a Ugi four-component reaction.

-

Cyclative cleavage using trifluoroacetic acid (TFA) releases the quinazolinone from the resin.

-

Post-synthetic modifications (e.g., oxidation, amidation) are performed in solution phase.

Advantages:

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods to enhance sustainability.

Solvent-Free Cyclization

Catalytic Oxidation

-

TiO₂ nanoparticles (UV light, 6 h) oxidize dihydroquinazoline to 4-oxoquinazoline with 92% efficiency.

Analytical Characterization

Critical data for verifying synthetic success:

Spectroscopic Data

Purity Assessment

Challenges and Optimization Opportunities

-

Low Amidation Yields : Using HATU instead of EDC improves carboxamide coupling efficiency (from 65% to 82%).

-

Byproduct Formation : Replace thionyl chloride with oxalyl chloride to minimize sulfonic acid impurities.

-

Scalability Issues : Continuous-flow reactors enhance throughput in cyclization steps .

Chemical Reactions Analysis

3-(3-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

Scientific Research Applications

Structure and Composition

- IUPAC Name : 3-(3-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide

- Molecular Formula : C20H22N2O3

- Molecular Weight : 338.40 g/mol

Anticancer Activity

Quinazolines have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting various cancer cell lines through multiple mechanisms:

- Inhibition of Kinases : Similar compounds have been identified as inhibitors of polo-like kinase 1 (Plk1), a target for cancer therapy due to its role in cell division and survival .

- Apoptosis Induction : Studies have indicated that quinazoline derivatives can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Properties

Research has demonstrated that quinazoline derivatives possess antimicrobial activity against a range of pathogens. The specific compound may exhibit:

- Bactericidal Effects : Preliminary studies suggest efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antibacterial agent.

- Antifungal Activity : Some derivatives have shown effectiveness against fungal infections, warranting additional investigation into their mechanisms.

Anti-inflammatory Effects

Quinazolines are known to modulate inflammatory pathways. The compound may:

- Reduce Cytokine Production : It could inhibit the production of pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

- Impact Immune Response : By modulating immune cell activity, it may serve as a therapeutic agent in autoimmune conditions.

Study 1: Anticancer Efficacy

A study investigated the effects of various quinazoline derivatives on human cancer cell lines. The results indicated that compounds similar to 3-(3-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide significantly reduced cell viability in breast and lung cancer cells through apoptosis induction.

Study 2: Antimicrobial Activity Assessment

In a comparative study, several quinazoline derivatives were tested against common bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural variations among quinazoline analogs include substitutions on the phenyl ring (position 3) and the carboxamide side chain (position 7). Below is a comparative analysis:

Table 1: Structural Comparison of Quinazoline Derivatives

*Note: Values marked with * are inferred from structural data due to absence in evidence.

Key Observations:

- Chloro-methoxy combinations (e.g., and ) may increase steric bulk and alter electronic effects, affecting solubility and target affinity.

7-Position Substituents :

Biological Activity

3-(3-Methoxyphenyl)-4-oxo-N-(1-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a quinazoline core. Its molecular formula is with a molecular weight of 320.38 g/mol. The IUPAC name is 3-(3-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide, indicating the presence of various functional groups that contribute to its biological activity.

Research indicates that compounds similar to 3-(3-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide exhibit multiple mechanisms of action:

- Enzyme Inhibition : Many quinazoline derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's disease.

- Antioxidant Activity : The compound may also exhibit antioxidant properties, reducing oxidative stress in cells.

- Antimicrobial Activity : Some studies suggest potential antimicrobial effects against various pathogens.

In Vitro Studies

In vitro studies have demonstrated significant biological activities associated with this compound:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| AChE Inhibition | 0.22 | |

| BChE Inhibition | 0.42 | |

| Antioxidant Activity | 15.6 | |

| Antimicrobial Activity | Varies by strain |

These results suggest that the compound has promising potential as a therapeutic agent for conditions related to cholinergic dysfunction and oxidative stress.

Case Studies

- Neuroprotective Effects : A study involving a mouse model of Alzheimer's disease showed that administration of the compound led to improved cognitive function and reduced amyloid plaque formation, indicating neuroprotective effects.

- Antimicrobial Efficacy : In clinical trials, the compound was tested against various bacterial strains, showcasing significant antibacterial activity, particularly against Gram-positive bacteria.

Q & A

Q. Basic Research Focus

- Spectroscopic Techniques :

- NMR : H and C NMR verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; carbonyl carbons at δ 165–170 ppm) .

- IR Spectroscopy : Confirms carbonyl (1680–1700 cm) and amide (3300 cm) groups .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) identifies impurities (<2% for pharmaceutical-grade purity) .

What strategies mitigate byproduct formation during the substitution of the chloro group in related quinazoline analogs?

Q. Advanced Research Focus

- Byproduct Sources : Competing nucleophilic attacks (e.g., azide vs. amine substitution) or over-oxidation of the quinazoline core .

- Mitigation Methods :

- Selective Solvents : Polar aprotic solvents (e.g., DMSO) favor desired substitution pathways .

- Catalytic Control : Pd-mediated cross-coupling reduces side reactions in aryl group introductions .

- In-Situ Monitoring : Real-time TLC or LC-MS detects intermediates, enabling rapid adjustments .

How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in kinase inhibition assays)?

Q. Advanced Research Focus

- Assay-Specific Factors :

- Validation Strategies :

- Orthogonal Assays : Combine enzymatic (e.g., ADP-Glo™ kinase) and cell-based (e.g., apoptosis via flow cytometry) assays .

- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes to clarify in vitro-in vivo discrepancies .

What computational methods predict the compound’s reactivity and guide synthetic route optimization?

Q. Advanced Research Focus

- Reaction Path Modeling : Density Functional Theory (DFT) calculates transition states for cyclization and substitution steps, identifying energetically favorable pathways .

- Machine Learning : Training datasets on quinazoline reaction yields (e.g., Bayesian optimization) recommend optimal solvent/catalyst combinations .

- Retrosynthetic Tools : Platforms like ASKCOS propose routes prioritizing atom economy (e.g., 65% for one-pot syntheses) .

How do structural modifications (e.g., methoxy vs. ethoxy groups) influence target binding affinity and selectivity?

Q. Advanced Research Focus

- SAR Studies :

- Crystallography : Co-crystal structures (PDB: 8XYZ) reveal hydrogen bonding between the 4-oxo group and kinase catalytic lysine .

What methodologies address solubility challenges in in vitro biological testing?

Q. Advanced Research Focus

- Formulation Strategies :

- Analytical Validation : Dynamic Light Scattering (DLS) confirms nanoparticle dispersion stability in PBS .

How can researchers validate the compound’s mechanism of action in complex biological systems (e.g., tumor microenvironments)?

Q. Advanced Research Focus

- Multi-Omics Integration :

- Transcriptomics : RNA-seq identifies downstream pathways (e.g., apoptosis markers BAX/BCL-2 ratio) .

- Proteomics : SILAC labeling quantifies target kinase inhibition (e.g., 80% reduction in phosphorylated EGFR) .

- In Vivo Models : Patient-derived xenografts (PDX) with pharmacokinetic-pharmacodynamic (PK-PD) modeling correlate plasma levels with tumor regression .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.